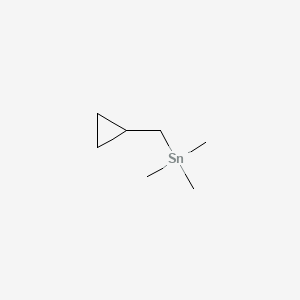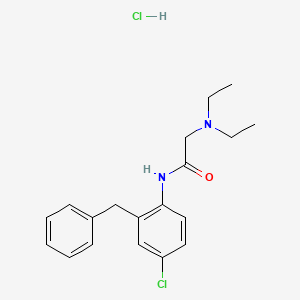![molecular formula C18H18NO6P B14664935 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione CAS No. 37173-10-7](/img/structure/B14664935.png)
1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring substituted with a bis(benzyloxy)phosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with bis(benzyloxy)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of phosphoryl oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine-2,5-dione derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring can also interact with biological membranes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2,5-dione: A simpler analog without the bis(benzyloxy)phosphoryl group.
Bis(benzyloxy)phosphoryl derivatives: Compounds with similar phosphoryl groups but different core structures.
Uniqueness: 1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine ring and the bis(benzyloxy)phosphoryl group, which imparts distinct chemical and biological properties not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
37173-10-7 |
|---|---|
Molekularformel |
C18H18NO6P |
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
dibenzyl (2,5-dioxopyrrolidin-1-yl) phosphate |
InChI |
InChI=1S/C18H18NO6P/c20-17-11-12-18(21)19(17)25-26(22,23-13-15-7-3-1-4-8-15)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
YDLPKOISTSRKLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



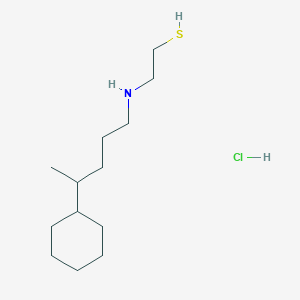

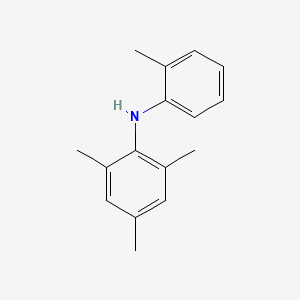


![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
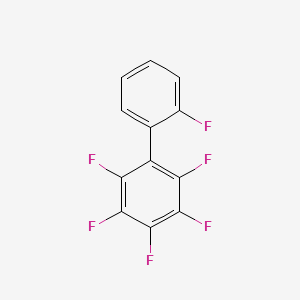
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
